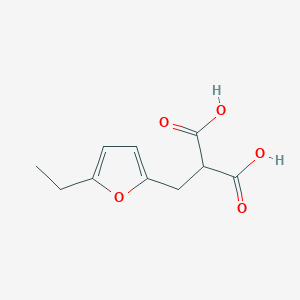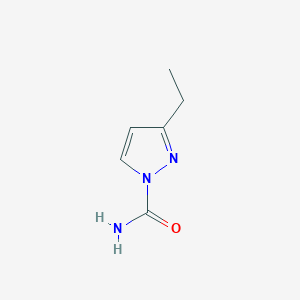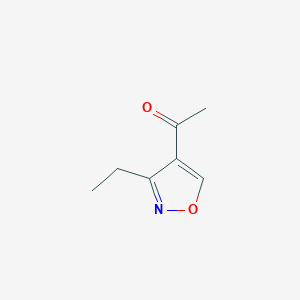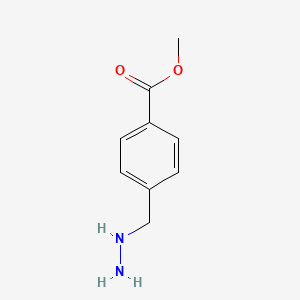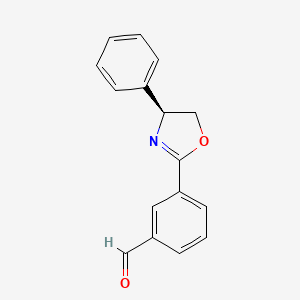
(S)-3-(4-Phenyl-4,5-dihydrooxazol-2-yl)benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-3-(4-Phenyl-4,5-dihydrooxazol-2-yl)benzaldehyde is a chiral compound featuring a benzaldehyde moiety linked to a phenyl-substituted oxazoline ring
准备方法
Synthetic Routes and Reaction Conditions
-
Oxazoline Formation: : The synthesis typically begins with the formation of the oxazoline ring. This can be achieved by reacting an amino alcohol with a carboxylic acid derivative under dehydrating conditions. For example, phenylglycine can be reacted with benzoyl chloride in the presence of a base to form the oxazoline ring.
-
Aldehyde Introduction: : The next step involves the introduction of the benzaldehyde group. This can be done through a formylation reaction, such as the Vilsmeier-Haack reaction, where the oxazoline intermediate is treated with a formylating agent like DMF and POCl₃.
Industrial Production Methods
In an industrial setting, the synthesis of (S)-3-(4-Phenyl-4,5-dihydrooxazol-2-yl)benzaldehyde would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the implementation of advanced purification techniques like crystallization or chromatography.
化学反应分析
Types of Reactions
-
Oxidation: : The aldehyde group in (S)-3-(4-Phenyl-4,5-dihydrooxazol-2-yl)benzaldehyde can undergo oxidation to form the corresponding carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
-
Reduction: : The aldehyde group can also be reduced to form the corresponding alcohol. This can be achieved using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
-
Substitution: : The oxazoline ring can participate in substitution reactions, particularly nucleophilic substitutions, where the ring nitrogen can be targeted by various nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO₄ in an aqueous medium or CrO₃ in acetic acid.
Reduction: NaBH₄ in methanol or LiAlH₄ in ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: (S)-3-(4-Phenyl-4,5-dihydrooxazol-2-yl)benzoic acid.
Reduction: (S)-3-(4-Phenyl-4,5-dihydrooxazol-2-yl)benzyl alcohol.
Substitution: Various substituted oxazolines depending on the nucleophile used.
科学研究应用
Chemistry
Asymmetric Synthesis: (S)-3-(4-Phenyl-4,5-dihydrooxazol-2-yl)benzaldehyde is used as a chiral building block in the synthesis of enantiomerically pure compounds.
Ligand Design: It serves as a precursor for the synthesis of chiral ligands used in asymmetric catalysis.
Biology and Medicine
Pharmaceutical Intermediates: This compound is an intermediate in the synthesis of various drugs, particularly those requiring chiral purity.
Biological Probes: It can be used to design probes for studying enzyme mechanisms and protein interactions.
Industry
Fine Chemicals: It is used in the production of fine chemicals that require high enantiomeric purity.
Material Science:
作用机制
The mechanism by which (S)-3-(4-Phenyl-4,5-dihydrooxazol-2-yl)benzaldehyde exerts its effects depends on its application. In asymmetric synthesis, it acts as a chiral auxiliary, influencing the stereochemistry of the reaction products. In biological systems, it may interact with specific enzymes or receptors, modulating their activity through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces.
相似化合物的比较
Similar Compounds
®-3-(4-Phenyl-4,5-dihydrooxazol-2-yl)benzaldehyde: The enantiomer of the compound , with similar chemical properties but different biological activities.
2-Phenyl-4,5-dihydrooxazole: Lacks the benzaldehyde group, making it less versatile in synthetic applications.
Benzaldehyde: A simpler structure without the chiral oxazoline ring, used widely in organic synthesis.
Uniqueness
(S)-3-(4-Phenyl-4,5-dihydrooxazol-2-yl)benzaldehyde is unique due to its combination of a chiral oxazoline ring and a reactive aldehyde group. This dual functionality makes it particularly valuable in asymmetric synthesis and as a versatile intermediate in the production of complex molecules.
属性
分子式 |
C16H13NO2 |
|---|---|
分子量 |
251.28 g/mol |
IUPAC 名称 |
3-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]benzaldehyde |
InChI |
InChI=1S/C16H13NO2/c18-10-12-5-4-8-14(9-12)16-17-15(11-19-16)13-6-2-1-3-7-13/h1-10,15H,11H2/t15-/m1/s1 |
InChI 键 |
BJDUVUHILDMKRB-OAHLLOKOSA-N |
手性 SMILES |
C1[C@@H](N=C(O1)C2=CC=CC(=C2)C=O)C3=CC=CC=C3 |
规范 SMILES |
C1C(N=C(O1)C2=CC=CC(=C2)C=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


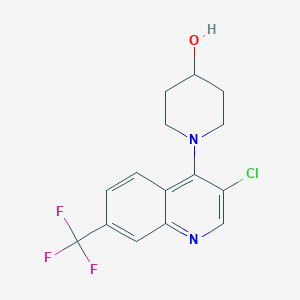
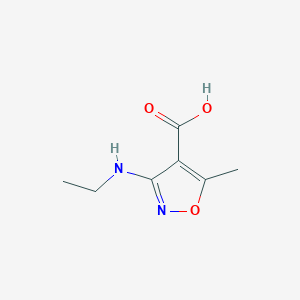
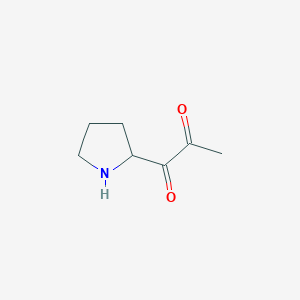
![2-(7-Amino-6-ethoxy-1H-pyrazolo[1,5-b][1,2,4]triazol-2-yl)ethanol](/img/structure/B12872841.png)
![2-Chloro-7-(chloromethyl)benzo[d]oxazole](/img/structure/B12872842.png)
![1H-Pyrrole-2-carboxamide, N-[2-(aminocarbonyl)phenyl]-](/img/structure/B12872844.png)
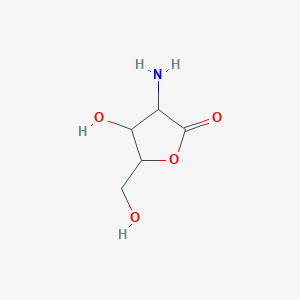
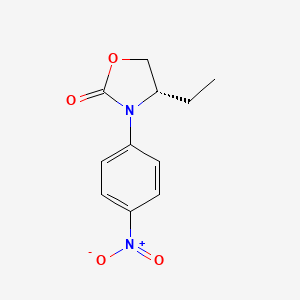

![2-(Furan-3-yl)-1H-benzo[d]imidazol-1-ol](/img/structure/B12872871.png)
